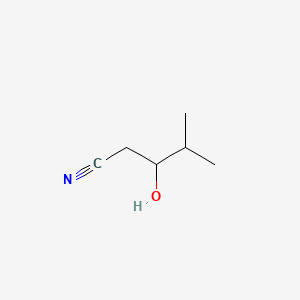![molecular formula C8H10O2 B3054474 Spiro[2.5]octane-4,8-dione CAS No. 60582-68-5](/img/structure/B3054474.png)
Spiro[2.5]octane-4,8-dione
Overview
Description
Synthesis Analysis
The synthesis of Spiro[2.5]octane-4,8-dione has been described in a patent . The process involves the use of phosphorus ylide, which acts as a nucleophile to open the cyclopropane and is followed by an intramolecular C-C bond formation .Molecular Structure Analysis
The molecular formula of this compound is C8H10O2 . It is composed of a six-membered oxygen-containing ring and a five-membered oxygen-containing ring fused together in a spiro configuration.Chemical Reactions Analysis
This compound can undergo ring-opening cyclization with phosphorus ylide, which acts as a nucleophile to open the cyclopropane and is followed by an intramolecular C-C bond formation . This reaction affords [5.6]- and [5.7]-fused carbocyclic products .Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H10O2 . The average mass is 170.163 Da and the monoisotopic mass is 170.057907 Da .Safety and Hazards
Mechanism of Action
Target of Action
Spiro[2.5]octane-4,8-dione, also known as 6,6-Dimethyl-5,7-dioxathis compound , is a chemical compound that primarily targets mild steel surfaces . It acts as a corrosion inhibitor, preventing the degradation and wear of these surfaces when exposed to acidic environments .
Mode of Action
The compound interacts with the mild steel surface, forming a protective layer that prevents the corrosive action of the acid . This interaction is facilitated by the compound’s molecular structure, which allows it to effectively bind to the steel surface and inhibit corrosion .
Biochemical Pathways
This interaction disrupts the normal corrosion process, preventing the steel from being degraded by the acid .
Pharmacokinetics
The pharmacokinetics of Spiro[2It is known that the compound’s effectiveness as a corrosion inhibitor is influenced by its concentration . Higher concentrations of the compound result in greater inhibitory efficiencies .
Result of Action
The primary result of this compound’s action is the inhibition of corrosion on mild steel surfaces . The compound forms a protective layer on the steel surface, preventing the corrosive action of the acid and preserving the integrity of the steel .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound’s inhibitory efficiency increases with increasing temperature . Additionally, the presence of other chemicals in the environment can affect the compound’s stability and efficacy .
Properties
IUPAC Name |
spiro[2.5]octane-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-2-1-3-7(10)8(6)4-5-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIHBUFLVNFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CC2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30821902 | |
| Record name | Spiro[2.5]octane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60582-68-5 | |
| Record name | Spiro[2.5]octane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


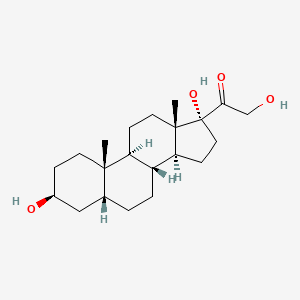
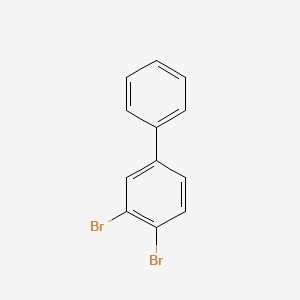
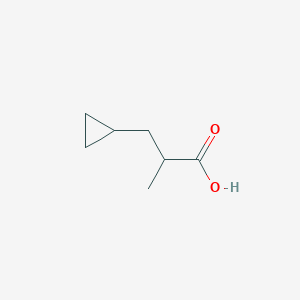

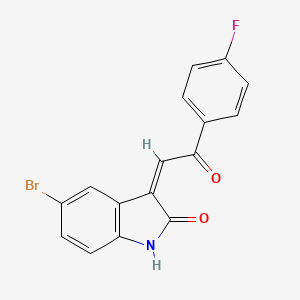
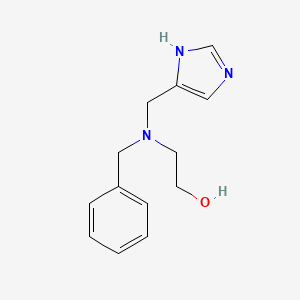
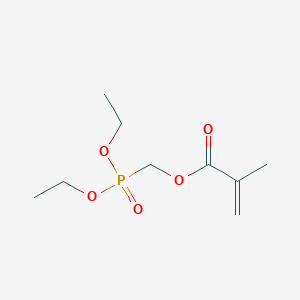
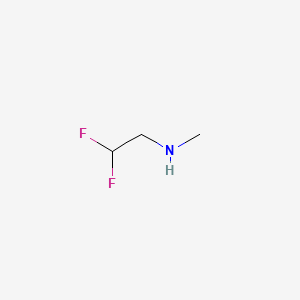
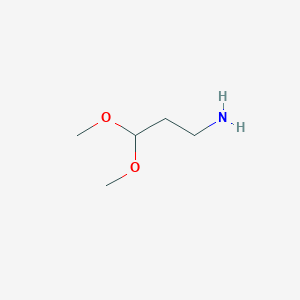
![4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054406.png)
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

